Cas no 51284-91-4 (formamide-13c)

formamide-13c 化学的及び物理的性質

名前と識別子

-

- formamide-13c

- (13C)formamide

- [(13)C]formamide

- [13C]formamide

- < 13C> -Formamid

- 489425_ALDRICH

- Formamid-13C

- I14-46059

- (~13~C)Formamide

- AKOS015913549

- Formamide-13C, 99 atom % 13C

- Carbamaldehyde-13C; Formimidic-13C Acid; Methanamide-13C; NSC 748-13C

- formamide-13 c

- Aminoformaldehyde(13C)

- CS-0226385

- 51284-91-4

- DTXSID10583950

- HY-Y0842S

-

- インチ: InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1

- InChIKey: ZHNUHDYFZUAESO-OUBTZVSYSA-N

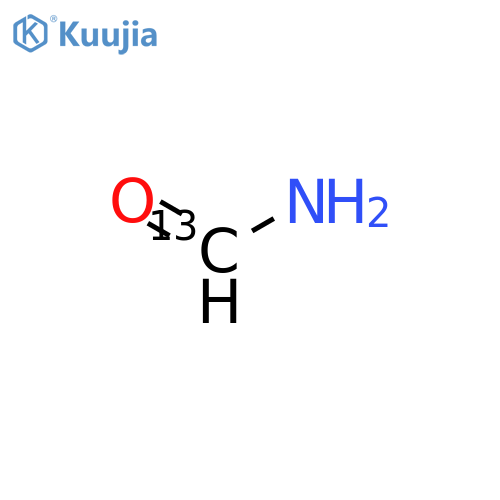

- ほほえんだ: [13CH](=O)N

計算された属性

- せいみつぶんしりょう: 46.024818555g/mol

- どういたいしつりょう: 46.024818555g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 3

- 回転可能化学結合数: 0

- 複雑さ: 12.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): -0.8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.159 g/mL at 25 °C

- ゆうかいてん: 2-3 °C(lit.)

- ふってん: 210 °C(lit.)

- フラッシュポイント: 310 °F

- 屈折率: n20/D 1.447(lit.)

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- ようかいせい: 使用できません

formamide-13c セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 61-37/38-41

- セキュリティの説明: 53-23-26-36/37/39-45

-

危険物標識:

- リスク用語:61-37/38-41

- ちょぞうじょうけん:Refrigerator, under inert atmosphere

formamide-13c 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F691482-100mg |

Formamide-13C |

51284-91-4 | 100mg |

$ 362.00 | 2023-09-07 | ||

| TRC | F691482-50mg |

Formamide-13C |

51284-91-4 | 50mg |

$ 219.00 | 2023-09-07 | ||

| A2B Chem LLC | AG22504-1g |

FORMAMIDE-13C |

51284-91-4 | 99% 13C | 1g |

$1913.00 | 2024-04-19 | |

| TRC | F691482-250mg |

Formamide-13C |

51284-91-4 | 250mg |

$ 862.00 | 2023-09-07 | ||

| Ambeed | A1529478-1g |

Formamide-13C |

51284-91-4 | 98% +98%atom%13C | 1g |

$857.0 | 2025-03-16 |

formamide-13c 関連文献

-

Jan Th?gersen,Tobias Weidner,Frank Jensen Phys. Chem. Chem. Phys. 2022 24 24695

-

2. Thermal fission and re-formation of the C–N bond in formamide as studied by 13C–15N couplingKazuo T. Suzuki,Hiroshi Yamada,Masaaki Hirobe J. Chem. Soc. Chem. Commun. 1978 485

formamide-13cに関する追加情報

Formamide-13C: A Comprehensive Overview

Formamide, also known as formamide-13C, is a chemical compound with the CAS number 51284-91-4. This compound is a stable isotope-labeled version of formamide, where the carbon atom is replaced with the carbon-13 isotope. Formamide itself is a simple amide with the molecular formula CH₃NO, and its ¹³C-labeled counterpart, formamide-13C, has gained significant attention in various scientific fields due to its unique properties and applications.

The synthesis of formamide-13C involves the use of carbon-13 enriched starting materials, which ensures that the carbon atom in the amide group is exclusively the heavier isotope. This process is highly controlled to maintain the purity and stability of the compound. The production of formamide-13C has been optimized over the years, with advancements in isotopic labeling techniques enabling higher yields and better quality control.

One of the most notable applications of formamide-13C is in nuclear magnetic resonance (NMR) spectroscopy. Due to its distinct chemical shift caused by the presence of carbon-13, formamide-13C serves as an excellent reference compound for calibrating NMR instruments. This property has made it indispensable in analytical chemistry, where precise measurements are critical for determining molecular structures and compositions.

In recent years, formamide-13C has also found applications in metabolic studies and stable isotope probing (SIP). Researchers utilize this compound to trace metabolic pathways in biological systems, providing insights into enzyme kinetics and substrate utilization. For instance, studies have employed formamide-13C to investigate carbon fluxes in microbial communities, contributing to our understanding of carbon cycling in ecosystems.

The physical properties of formamide-13C are similar to those of regular formamide, with a slight increase in molecular weight due to the substitution of carbon-12 with carbon-13. It remains a colorless liquid with a high boiling point, making it suitable for various chemical reactions and analytical techniques. Its thermal stability ensures that it can be used under a wide range of experimental conditions without degradation.

From a chemical standpoint, formamide-13C exhibits reactivity comparable to its natural counterpart. It can participate in nucleophilic acyl substitution reactions, making it a valuable reagent in organic synthesis. Recent advancements in catalytic chemistry have explored the use of formamide-13C as a precursor for synthesizing complex molecules, leveraging its unique isotopic signature for tracking reaction mechanisms.

In terms of safety and handling, formamide-13C shares the same safety profile as regular formamide. It is considered non-toxic but should be handled with care due to its ability to absorb moisture from the air. Proper storage in sealed containers is recommended to maintain its purity and prevent contamination.

The demand for formamide-13C has grown significantly with advancements in analytical techniques and metabolic research. Its role as an isotopic tracer has solidified its position as an essential tool in modern chemistry and biology. As research continues to uncover new applications for this compound, its importance in scientific studies will only continue to rise.

51284-91-4 (formamide-13c) 関連製品

- 75-12-7(Formamide)

- 43380-64-9(Formamide-d3)

- 1449-77-0(Formamide-15N)

- 285977-74-4(Formamide-13C, 15N)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

- 128396-53-2(Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside)

- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

- 1804460-09-0(Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)

- 1865776-95-9(2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid)

- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)